2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a combination of fluorobenzyl, sulfonyl, indole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonyl group, followed by the introduction of the fluorobenzyl moiety. The final step involves the acylation of the indole derivative with 3-methoxyphenyl acetic acid under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- 2-(3-((2-bromobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C24H21FN2O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-19-9-6-8-18(13-19)26-24(28)15-27-14-23(20-10-3-5-12-22(20)27)32(29,30)16-17-7-2-4-11-21(17)25/h2-14H,15-16H2,1H3,(H,26,28) |
InChI Key |
CPGKCOJXSWBLTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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